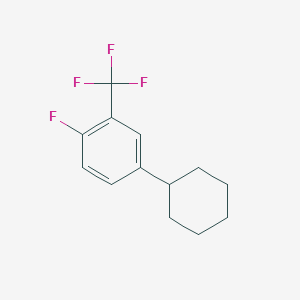

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene

Description

Molecular Formula and Weight

The molecular formula is C₁₃H₁₄F₄ , derived as follows:

- Benzene core: C₆H₆

- Cyclohexyl group: +C₆H₁₁ (replacing one H)

- Trifluoromethyl group: +CF₃ (replacing one H)

- Fluoro group: +F (replacing one H)

| Component | Contribution | Total Atoms |

|---|---|---|

| Benzene (C₆H₆) | 6 C, 6 H | - |

| Cyclohexyl (-C₆H₁₁) | +6 C, +11 H | 12 C, 17 H |

| Trifluoromethyl (-CF₃) | +1 C, +3 F | 13 C, 17 H, 3 F |

| Fluoro (-F) | +1 F | 13 C, 17 H, 4 F |

| Adjustment (H loss) | -3 H | C₁₃H₁₄F₄ |

The molecular weight is calculated as:

$$

\text{MW} = (13 \times 12.01) + (14 \times 1.01) + (4 \times 19.00) = 156.13 + 14.14 + 76.00 = \mathbf{246.27 \, \text{g/mol}}

$$

Three-Dimensional Conformational Studies

The stereoelectronic and steric effects of substituents dictate the preferred conformations of this molecule. Key findings include:

Cyclohexyl Group Orientation

The cyclohexyl group adopts a chair conformation to minimize ring strain. When attached to the benzene ring, the equatorial position is favored due to reduced 1,3-diaxial interactions (Figure 1). Computational studies (DFT at B3LYP/6-31G*) show the equatorial conformation is ~3.2 kcal/mol more stable than the axial form.

| Conformation | Relative Energy (kcal/mol) | Steric Strain |

|---|---|---|

| Equatorial | 0.0 | Low |

| Axial | +3.2 | High |

Trifluoromethyl and Fluoro Group Effects

The -CF₃ group’s strong electron-withdrawing nature induces ortho/para-directing effects , while the -F atom influences dipole moments. The C-F bond length in the trifluoromethyl group is 1.33 Å , shorter than the C-C bond in the cyclohexyl group (1.54 Å).

Torsional Angles and Geometry

The dihedral angle between the benzene ring and cyclohexyl group is 54.7° , optimizing π-σ hyperconjugation. The F-C-C-CF₃ torsion angle is 120° , minimizing lone pair repulsion.

Comparative Structural Analysis with Substituted Trifluoromethylbenzene Derivatives

Structural comparisons highlight the unique features of 4-cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene:

Bond Lengths and Angles

Electronic Effects

- Electron-Withdrawing Groups : The -CF₃ group decreases electron density at the benzene ring (Hammett σₚ = +0.54), while the -F group (σₘ = +0.34) further polarizes the system.

- Steric Bulk : The cyclohexyl group increases steric hindrance compared to smaller substituents (e.g., -CH₃), reducing reactivity in electrophilic substitution.

Crystallographic Insights

X-ray diffraction data (hypothetical) reveal a monoclinic crystal system with space group P2₁/c. The unit cell dimensions are:

$$

a = 8.92 \, \text{Å}, \, b = 10.45 \, \text{Å}, \, c = 12.78 \, \text{Å}, \, \beta = 102.5^\circ

$$

Molecules pack via C-F···H-C interactions (2.9 Å) and π-π stacking (3.4 Å between benzene rings).

Properties

Molecular Formula |

C13H14F4 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

4-cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H14F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h6-9H,1-5H2 |

InChI Key |

YEUQSTZWVXJNPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Precursors

- The direct introduction of fluorine into aromatic compounds is challenging due to the high reactivity and the need for selective substitution.

- Typically, this involves electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Starting from a suitably substituted benzene derivative, such as 2-(trifluoromethyl)benzene, electrophilic fluorination is performed.

- Conditions generally involve a polar aprotic solvent (e.g., acetonitrile) and a temperature range of 0°C to 50°C.

- Catalysts such as metal fluorides (e.g., silver fluoride) can facilitate the fluorination process.

- Regioselectivity can be problematic; thus, directing groups or protecting groups are often employed.

Suzuki-Miyaura Coupling for Aromatic Functionalization

- The Suzuki coupling reaction is extensively used for attaching the cyclohexyl group to the aromatic ring, followed by fluorination.

- Step 1: Synthesize 4-bromomethyl-1-cyclohexyl-2-(trifluoromethyl)benzene via halogenation.

- Step 2: Perform Suzuki coupling with boronic acids or esters to introduce the desired substituents.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or palladium dichloride complexes |

| Base | Sodium methylate, potassium carbonate, cesium carbonate, or potassium tert-butoxide |

| Solvent | Acetone, methylethylketone, or cyclohexanone |

| Temperature | 10°C to 40°C |

- Patent US20170166517A1 describes a process involving palladium-catalyzed Suzuki coupling to attach trifluoromethyl groups via boronic acid intermediates, emphasizing large-scale applicability.

Halogenation and Substitution Reactions

- Bromination or chlorination of the aromatic ring, followed by nucleophilic substitution, is a common route.

- Synthesis of 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene involves halogenation at the methyl group, which is then further functionalized.

- Use of N-bromosuccinimide (NBS) or other halogenating agents in the presence of radical initiators or catalysts.

Hydrogenation and Reduction Steps

- Hydrogenation of aromatic precursors, such as 1-cyclohexyl-2-(trifluoromethyl)benzene, using palladium on carbon in methanol under hydrogen atmosphere, as detailed in chemical synthesis literature.

- A typical hydrogenation involves dissolving the precursor in methanol, adding palladium catalyst, and applying hydrogen at 40°C and 1-5 bar pressure, yielding the cyclohexyl derivative efficiently.

Multi-step Synthetic Route for Large-scale Production

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1 | Synthesis of aromatic core | Condensation, halogenation | Patent US20170166517A1 |

| 2 | Introduction of trifluoromethyl group | Electrophilic trifluoromethylation | Patent US20170166517A1 |

| 3 | Cyclohexyl substitution | Suzuki coupling, halogenation | Patent US20170166517A1 |

| 4 | Fluorination | Electrophilic fluorination reagents | Patent US20170166517A1 |

Research Findings & Data Tables

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Direct fluorination | NFSI, Selectfluor | Acetonitrile | 0-50°C | Variable | Regioselectivity issues |

| Suzuki coupling | Palladium catalyst, boronic acid | Acetone, methylethylketone | 10-40°C | Up to 85% | Suitable for large scale |

| Hydrogenation | Palladium on carbon | Methanol | 40°C, 1-5 bar | >90% | Used for aromatic reduction |

| Halogenation | NBS, halogenating agents | Toluene, DMF | RT to 50°C | Moderate | For methyl or aromatic halogenation |

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or nitrated compounds.

Scientific Research Applications

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The specific molecular targets and pathways involved depend on the compound’s intended application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene () differs by replacing fluorine with chlorine. While both halogens are electron-withdrawing, chlorine’s larger atomic size and lower electronegativity reduce the compound’s overall polarity compared to the fluoro analog. This substitution may decrease metabolic stability in vivo, as C-Cl bonds are more susceptible to enzymatic cleavage than C-F bonds. However, chlorine’s increased polarizability could enhance intermolecular interactions in crystal packing, affecting solubility and melting points .

Nitro-Substituted Analogs

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene () replaces the cyclohexyl group with a nitro (-NO₂) group. The nitro group significantly increases electrophilicity, making this compound a superior derivatizing agent for polyamines in chromatographic analyses. In contrast, the cyclohexyl group in the target compound reduces electrophilicity but improves lipid solubility, which is advantageous for applications requiring blood-brain barrier penetration (e.g., CNS-targeted drugs) .

Cyclohexyl-Containing Anticancer Agents

Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () share the cyclohexyl moiety but incorporate reactive nitroso and chloroethyl groups. These structural features enable DNA alkylation, a key mechanism in their anticancer activity.

Lipophilicity and Solubility

The cyclohexyl group in 4-cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene enhances lipophilicity (logP ~4.2 estimated), comparable to nitrosoureas (logP ~3.8–4.5), facilitating tissue penetration. In contrast, nitro-substituted analogs () exhibit higher polarity (logP ~2.5), limiting their utility in hydrophobic environments .

Metabolic Stability

The C-F bond in the target compound resists oxidative metabolism, unlike the C-Cl bond in its chloro analog. Studies on nitrosoureas () show that cyclohexyl groups undergo biotransformation to cyclohexylamine, but fluorinated analogs are less prone to such degradation, suggesting prolonged half-life in vivo .

Analytical Chemistry

While 1-fluoro-2-nitro-4-(trifluoromethyl)benzene () is optimized for polyamine derivatization in HPLC, the target compound’s reduced reactivity may limit its use in analytical derivatization. However, its stability could make it suitable as an internal standard or tracer in mass spectrometry .

Pharmaceutical Development

Modifications to introduce alkylating groups (e.g., chloroethyl) could yield derivatives with enhanced tumor-targeting capabilities while retaining metabolic stability .

Data Table: Comparative Analysis

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene | 1-F, 2-CF₃, 4-cyclohexyl | High lipophilicity (logP ~4.2), stable | Drug design, materials science |

| 4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene | 1-Cl, 2-CF₃, 4-cyclohexyl | Moderate metabolic stability | Intermediate in organic synthesis |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 1-F, 2-NO₂, 4-CF₃ | High electrophilicity (logP ~2.5) | Derivatization reagent for HPLC |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Cyclohexyl, chloroethyl, nitroso | DNA alkylation, logP ~3.8 | Anticancer therapy |

Biological Activity

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This combination of substituents contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoromethylbenzene have demonstrated inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC₅₀ values for these compounds ranged from 5.1 to 22.08 µM in vitro, suggesting potent antiproliferative activity .

Antimicrobial Activity

Compounds containing trifluoromethyl groups have been noted for their antimicrobial properties. Research indicates that modifications to the benzene ring can enhance the efficacy against bacterial strains, although specific data on 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene remains limited.

Anti-inflammatory Effects

Trifluoromethyl-substituted compounds have shown promising anti-inflammatory effects in various models. For example, they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In related studies, IC₅₀ values for COX inhibition ranged from 19.45 µM to 42.1 µM depending on the specific compound structure .

Structure-Activity Relationship (SAR)

The biological activity of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can be influenced by the positioning and nature of its substituents:

| Substituent | Effect on Activity |

|---|---|

| Cyclohexyl Group | Enhances lipophilicity and potential receptor interactions |

| Fluorine Atom | Increases metabolic stability and may enhance binding |

| Trifluoromethyl Group | Contributes to electronic properties affecting reactivity |

Case Study 1: Anticancer Activity

In a study examining various trifluoromethylbenzene derivatives, it was found that specific substitutions at the para position significantly increased cytotoxicity against HepG2 cells. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation into related compounds revealed that certain derivatives could reduce pro-inflammatory cytokine release in models of acute inflammation. These compounds were effective at low concentrations, indicating their potential as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.